Sodium hydrogen allylarsonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen allylarsonate is a heterocyclic organic compound with the molecular formula C₃H₇AsO₃Na. It is known for its unique structure, which includes an arsenic atom bonded to an allyl group and a sodium ion. This compound is primarily used in research and experimental applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium hydrogen allylarsonate can be synthesized through the reaction of allyl arsenic compounds with sodium hydroxide. The reaction typically involves the following steps:
Preparation of Allyl Arsenic Compound: Allyl arsenic compounds are prepared by reacting arsenic trioxide with allyl alcohol in the presence of a catalyst.
Formation of this compound: The allyl arsenic compound is then reacted with sodium hydroxide under controlled conditions to form this compound.
Industrial Production Methods
While this compound is primarily used for research purposes, its industrial production involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen allylarsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other related compounds.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsenic hydrides.
Substitution: Compounds with different functional groups replacing the allyl group.
Scientific Research Applications
Sodium hydrogen allylarsonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which sodium hydrogen allylarsonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom in the compound can form bonds with sulfur-containing amino acids in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sodium arsenite: Similar in containing arsenic but lacks the allyl group.
Sodium arsenate: Contains arsenic but has different oxidation states and functional groups.
Allyl arsenic compounds: Similar in containing the allyl group but may have different counterions or additional functional groups.
Uniqueness
Sodium hydrogen allylarsonate is unique due to its specific combination of an allyl group and an arsenic atom bonded to a sodium ion. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
CAS No. |
94278-22-5 |
---|---|
Molecular Formula |
C3H6AsNaO3 |
Molecular Weight |
187.99 g/mol |
IUPAC Name |
sodium;hydroxy(prop-2-enyl)arsinate |
InChI |
InChI=1S/C3H7AsO3.Na/c1-2-3-4(5,6)7;/h2H,1,3H2,(H2,5,6,7);/q;+1/p-1 |
InChI Key |
PCBQATSNTHKKOV-UHFFFAOYSA-M |
Canonical SMILES |
C=CC[As](=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.